7-Iodo-2',3'-dideoxy-7-deazaadenosine

Vue d'ensemble

Description

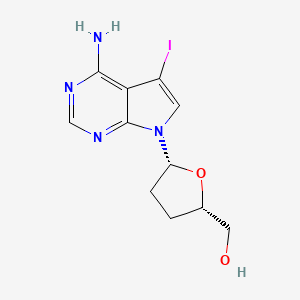

La 7-Iodo-2',3'-didésoxy-7-déazaadénosine est un didésoxynucléoside principalement utilisé dans les réactions de synthèse et de séquençage de l'ADN . Ce composé est une forme modifiée de l'adénosine, où le sucre ribose est remplacé par un sucre désoxyribose, et la base adénine est substituée par une structure de 7-déazaadénine contenant un atome d'iode à la position 7 .

Mécanisme D'action

Target of Action

It is classified as a dideoxynucleoside , which are typically incorporated into the growing DNA chain during replication and cause premature termination .

Mode of Action

As a dideoxynucleoside, 7-Iodo-2’,3’-dideoxy-7-deazaadenosine can be incorporated into the DNA during synthesis . Once incorporated, it causes premature termination of the DNA chain . This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of a phosphodiester bond between nucleotides .

Biochemical Pathways

As a dideoxynucleoside, it is likely to interfere with dna replication, which could affect various cellular processes, including cell division and protein synthesis .

Result of Action

Given its classification as a dideoxynucleoside, it can be inferred that its incorporation into the dna chain during replication could lead to premature termination, potentially resulting in cell death .

Analyse Biochimique

Biochemical Properties

7-Iodo-2’,3’-dideoxy-7-deazaadenosine is a modified form of adenosine which inhibits viral replication by inhibiting the activity of reverse transcriptase . It has also been shown to inhibit DNA synthesis in cells by blocking the incorporation of dCTP into DNA .

Cellular Effects

The cellular effects of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine are primarily due to its ability to inhibit DNA synthesis. By blocking the incorporation of dCTP into DNA, it can halt the replication of DNA, thereby inhibiting the proliferation of cells .

Molecular Mechanism

The molecular mechanism of action of 7-Iodo-2’,3’-dideoxy-7-deazaadenosine involves the inhibition of the enzyme reverse transcriptase. This enzyme is crucial for the replication of viral DNA. By inhibiting this enzyme, 7-Iodo-2’,3’-dideoxy-7-deazaadenosine prevents the replication of the virus, thereby inhibiting its proliferation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

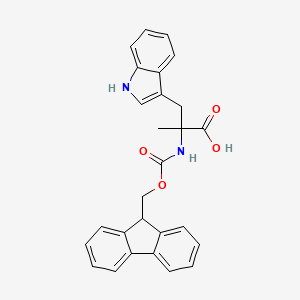

La synthèse de la 7-Iodo-2',3'-didésoxy-7-déazaadénosine implique généralement l'iodation de la 2',3'-didésoxy-7-déazaadénosine. Les conditions réactionnelles comprennent souvent l'utilisation d'iode ou d'agents iodants dans des conditions contrôlées pour garantir une iodation sélective à la position 7 . La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, avec l'ajout d'une base comme l'hydroxyde de sodium pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de la 7-Iodo-2',3'-didésoxy-7-déazaadénosine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final . Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La 7-Iodo-2',3'-didésoxy-7-déazaadénosine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode à la position 7 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent des nucléophiles comme les amines, les thiols et les halogénures.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés pour les réactions d'oxydation et de réduction, respectivement.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire de la 7-amino-2',3'-didésoxy-7-déazaadénosine .

Applications De Recherche Scientifique

La 7-Iodo-2',3'-didésoxy-7-déazaadénosine a un large éventail d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la 7-Iodo-2',3'-didésoxy-7-déazaadénosine implique son incorporation dans l'ADN pendant la synthèse, où elle agit comme un terminateur de chaîne. Cela empêche l'ajout de nucléotides supplémentaires, inhibant ainsi la synthèse de l'ADN . Le composé cible la transcriptase inverse virale et les ADN polymérases cellulaires, bloquant l'incorporation du désoxycytidine triphosphate (dCTP) dans l'ADN .

Comparaison Avec Des Composés Similaires

Composés similaires

2',3'-Didésoxyadénosine : Ne contient pas l'atome d'iode à la position 7 et est utilisée comme agent antiviral.

7-Déazaadénosine : Contient une modification déaza mais conserve le sucre ribose.

7-Iodo-2',3'-didésoxyadénosine : Structure similaire mais sans la modification déaza.

Unicité

La 7-Iodo-2',3'-didésoxy-7-déazaadénosine est unique en raison de sa combinaison de sucre désoxyribose, de modification déaza et de substitution iode. Cette structure unique améliore sa stabilité et sa spécificité dans les réactions de synthèse et de séquençage de l'ADN, ce qui en fait un outil précieux en recherche scientifique .

Propriétés

IUPAC Name |

[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZWDZXBBPSXGY-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

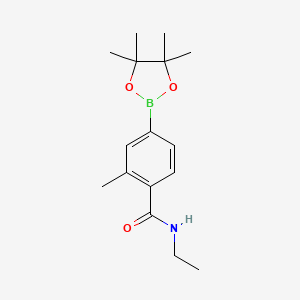

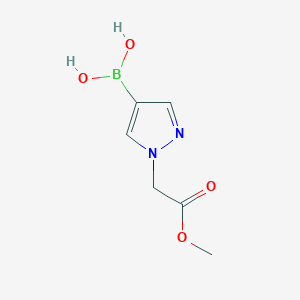

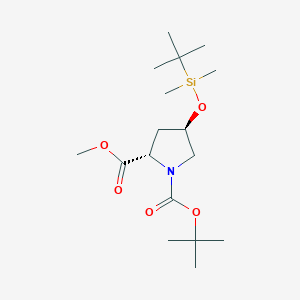

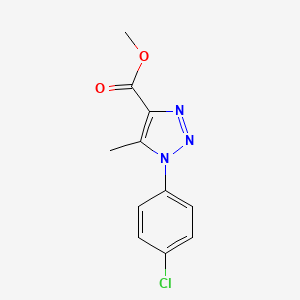

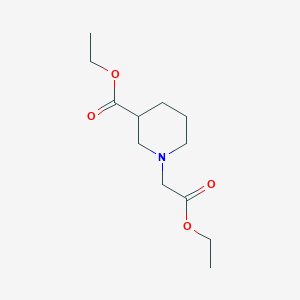

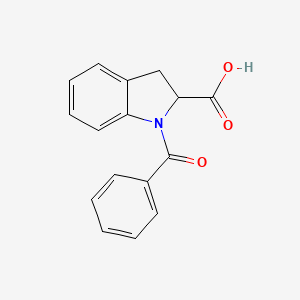

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)

![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)

![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)

![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)